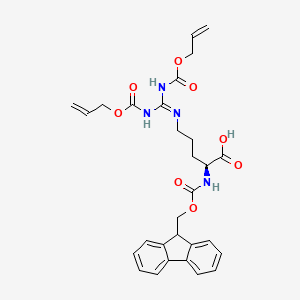

Fmoc-Arg(Aloc)2-OH

描述

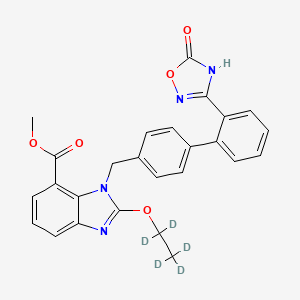

Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .

Synthesis Analysis

Fmoc-Arg(Aloc)2-OH is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .Molecular Structure Analysis

The linear formula of Fmoc-Arg(Aloc)2-OH is C29H32N4O8 . The compound has a defined stereo center .Chemical Reactions Analysis

Fmoc-Arg(Aloc)2-OH is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .Physical And Chemical Properties Analysis

Fmoc-Arg(Aloc)2-OH is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .科学研究应用

“Fmoc-Arg(Aloc)2-OH” is a derivative used in Fmoc Solid-Phase Peptide Synthesis , a method of choice for producing synthetic peptides . Here are some potential applications based on the general use of Fmoc Solid-Phase Peptide Synthesis:

-

Drug Development

-

Research Tools

-

Biomaterials

-

Diagnostic Applications

-

Vaccine Development

-

Cosmetics

“Fmoc-Arg(Aloc)2-OH” is a derivative used in Fmoc Solid-Phase Peptide Synthesis , a method of choice for producing synthetic peptides . Here are some additional potential applications based on the general use of Fmoc Solid-Phase Peptide Synthesis and the information available:

-

Sensitive Peptides Synthesis

- “Fmoc-Arg(Aloc)2-OH” can be used in the synthesis of sensitive peptides . The Fmoc group can be removed under acidic conditions, preventing adverse nucleophilic reactions with electrophiles . This method can find broad applicability in amine deprotection strategies to mitigate undesired side reactions in the presence of highly reactive electrophiles .

-

Enzyme-Triggered Phase Transition

- Methionine-containing self-assembling peptides, which can be synthesized using Fmoc Solid-Phase Peptide Synthesis, can undergo a gel-to-sol phase transition upon oxidation by H2O2 . This property can be used to design supramolecular biomaterials that are responsive to enzymatically generated ROS and can protect cells against oxidative stress .

-

Antioxidant Cell Protection

-

Peptide-Based Sensors

-

Peptide Materials

-

Peptide Therapeutics

- Synthetic peptides can be used in the development of peptide therapeutics . These peptides can be designed to mimic parts of a pathogen, stimulating an immune response without causing disease . “Fmoc-Arg(Aloc)2-OH” could potentially be used to synthesize peptides that are used in therapeutic development.

安全和危害

Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Aloc)2-OH | |

CAS RN |

148893-34-9 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)